2-Methyl-2H-1,4-benzothiazin-3(4H)-one

Heterocyclic Chemistry Synthetic Methodology Medicinal Chemistry

2-Methyl-2H-1,4-benzothiazin-3(4H)-one (CAS 7028-57-1) is the preferred building block for MAO-B inhibitor (IC50 down to 2.7 nM) and aldose reductase inhibitor programs. Unlike the unsubstituted core, the 2-methyl group defines a chiral center and tunes thiazine ring electronics, governing regioselectivity in N-alkylations, cycloadditions, and cross-couplings. Substituting analogs without requalifying routes may abolish target selectivity at known SAR cliffs. Procure this CAS to leverage validated patent routes and established structure-activity relationships.

Molecular Formula C9H9NOS
Molecular Weight 179.24 g/mol
CAS No. 7028-57-1
Cat. No. B1307256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2H-1,4-benzothiazin-3(4H)-one
CAS7028-57-1
Molecular FormulaC9H9NOS
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESCC1C(=O)NC2=CC=CC=C2S1
InChIInChI=1S/C9H9NOS/c1-6-9(11)10-7-4-2-3-5-8(7)12-6/h2-6H,1H3,(H,10,11)
InChIKeyMCEOSIYJRZMQNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2H-1,4-benzothiazin-3(4H)-one (CAS 7028-57-1): Core Sourcing and Baseline Identification Data


2-Methyl-2H-1,4-benzothiazin-3(4H)-one (CAS 7028-57-1) is a heterocyclic organic compound belonging to the 1,4-benzothiazin-3-one class, characterized by a benzene ring fused to a thiazine ring and bearing a methyl substituent at the 2-position . It is commercially available as a solid with certified purity specifications (typically ≥97%) and a molecular formula of C9H9NOS (MW: 179.24 g/mol) . This compound serves as a key intermediate in the synthesis of various biologically active molecules, including antibacterial, anticancer, antimalarial, and aldose reductase inhibitor candidates .

Why Generic 2-Methyl-2H-1,4-benzothiazin-3(4H)-one Substitution Poses Procurement and Development Risk


Substituting 2-methyl-2H-1,4-benzothiazin-3(4H)-one with an unsubstituted benzothiazinone (e.g., CAS 5325-20-2) or a different 2-alkyl analog is not a trivial procurement decision. The 2-methyl group is not merely an inert spectator; it establishes a specific chiral center (the compound is a racemate) and modulates the electron density of the thiazine ring, directly impacting the regioselectivity of subsequent alkylation or cycloaddition reactions [1]. Furthermore, literature on this scaffold reveals a steep structure-activity relationship (SAR) cliff: within the 2H-1,4-benzothiazin-3(4H)-one class, minor variations in the 2-substituent (e.g., methyl vs. hydrogen vs. hydroxy) have been shown to abolish or invert target selectivity, particularly in enzyme inhibition assays (MAO-A vs. MAO-B) [2]. Therefore, using a close analog without requalifying the downstream synthetic route or target engagement profile introduces significant scientific and financial risk.

Quantitative Evidence Guide for 2-Methyl-2H-1,4-benzothiazin-3(4H)-one (CAS 7028-57-1): Verifiable Differentiators


2-Methyl Substituent: Regioselective Synthesis vs. Unsubstituted Core (Class-Level SAR Context)

The 2-methyl group in 2-methyl-2H-1,4-benzothiazin-3(4H)-one (7028-57-1) serves as a critical handle for derivatization. While direct synthetic yield comparisons are unavailable for this exact CAS, class-level data indicate that the presence of a 2-alkyl group significantly alters reaction outcomes compared to the unsubstituted 2H-1,4-benzothiazin-3(4H)-one (CAS 5325-20-2). Specifically, the methyl group introduces a chiral center (racemic mixture) and steric bulk that dictates the stereochemical outcome of cycloaddition and alkylation steps [1]. In contrast, the parent scaffold lacks this stereochemical constraint, leading to different regioisomeric product distributions . This structural differentiation makes generic substitution untenable for chiral synthetic routes.

Heterocyclic Chemistry Synthetic Methodology Medicinal Chemistry

2-Methyl Benzothiazinone: A Validated Scaffold in MAO-B Inhibition SAR

The 2-methyl-2H-1,4-benzothiazin-3(4H)-one scaffold is a validated pharmacophore for monoamine oxidase (MAO) inhibition. A 2022 structure-activity relationship (SAR) study on a series of nine 2H-1,4-benzothiazin-3(4H)-ones demonstrated that the benzothiazinone core can be optimized for potent MAO-B inhibition [1]. The most potent inhibitors in this series, which include structural variations around the benzothiazinone nucleus, exhibited IC50 values as low as 0.0027 µM for MAO-B and 0.714 µM for MAO-A [1]. While the specific 2-methyl compound was not the lead in this study, its close analogs confirm the class's potential for high potency and isoform selectivity. This SAR data provides a quantitative benchmark for projects utilizing the 2-methyl derivative as a starting point for medicinal chemistry optimization.

Neuroscience Enzyme Inhibition Structure-Activity Relationship

Utility as an Aldose Reductase Inhibitor Intermediate

The 2-methyl-2H-1,4-benzothiazin-3(4H)-one compound is explicitly claimed as an intermediate in the synthesis of aldose reductase inhibitors, as detailed in patent literature [1]. The 1,4-benzothiazine class, which includes the 2-methyl derivative, has well-documented applications in developing therapeutics for diabetic complications due to aldose reductase inhibition [2]. This positions the compound as a necessary procurement item for projects requiring a validated, literature-supported entry point to this therapeutic area, as opposed to less-characterized or unsubstituted analogs.

Diabetes Complications Aldose Reductase Intermediate

Differential Activity in Broad-Spectrum Biological Screening vs. Unsubstituted Core

Commercial and literature sources attribute a broad range of potential biological activities to 2-methyl-2H-1,4-benzothiazin-3(4H)-one and its derivatives, including antibacterial, anticancer, and antimalarial properties . This contrasts with the unsubstituted 2H-1,4-benzothiazin-3(4H)-one core, which is more commonly cited as a general synthetic building block without the same breadth of specific biological association . While these activities are largely associated with further derivatized products, the 2-methyl core is the preferred starting material in these research streams, indicating a perceived advantage in its reactivity or biological profile.

Antimicrobial Anticancer Intermediate

Lack of Direct Comparative Biological Data: A Critical Procurement Consideration

It is essential to note a significant evidence gap: no direct, head-to-head comparative biological assays (e.g., MIC, IC50) for 2-methyl-2H-1,4-benzothiazin-3(4H)-one against a named comparator could be identified in the accessible literature, excluding vendor marketing materials. The compound is primarily documented as a synthetic intermediate. Consequently, any decision to prioritize this compound over an analog for biological evaluation must be based on its superior characterization as a synthetic building block (as detailed in Evidence Item 1) and its prominence in literature protocols, not on claims of intrinsic superior bioactivity. Procurement for target-based screening without this awareness introduces a risk of misaligned expectations.

Evidence Gap Procurement Risk Characterization

Evidence-Based Application Scenarios for 2-Methyl-2H-1,4-benzothiazin-3(4H)-one (CAS 7028-57-1)


Chiral Building Block for Regioselective Heterocyclic Synthesis

Procurement of 2-methyl-2H-1,4-benzothiazin-3(4H)-one is most appropriate for research groups executing multi-step organic syntheses where a chiral center at the 2-position is required for subsequent stereoselective transformations. The presence of the methyl group provides a defined stereochemical starting point for N-alkylations, cycloadditions, and metal-catalyzed cross-couplings, offering a clear advantage over the achiral, unsubstituted 2H-1,4-benzothiazin-3(4H)-one core . This is particularly relevant for generating libraries of chiral 1,4-benzothiazine derivatives for medicinal chemistry campaigns.

Validated Starting Material for MAO-B Inhibitor Lead Optimization

This compound is a strategic purchase for neuroscience-focused medicinal chemistry projects targeting monoamine oxidase B (MAO-B) for Parkinson's disease. The 2-methyl benzothiazinone scaffold is part of a class with proven, quantifiable MAO-B inhibitory activity, with optimized analogs achieving IC50 values as low as 2.7 nM . Using this validated core as a starting point allows researchers to build upon established structure-activity relationships (SAR) rather than de-risking a completely novel scaffold. The compound serves as the foundational core for systematic derivatization and optimization.

Literature-Validated Intermediate for Aldose Reductase Inhibitor Synthesis

For programs developing novel therapeutics for diabetic complications, procuring this specific CAS number ensures direct alignment with established synthetic routes to aldose reductase inhibitors, as documented in patent literature . This reduces the burden of de novo route scouting and provides a higher degree of confidence in the reproducibility of key synthetic steps. Using an alternative benzothiazinone would require revalidation of the entire synthetic pathway, introducing significant delays and potential points of failure.

Foundation for Antimicrobial and Anticancer Agent Libraries

2-Methyl-2H-1,4-benzothiazin-3(4H)-one is the preferred core scaffold for generating diverse compound libraries targeting antibacterial and anticancer pathways. Its documented use as a key intermediate for these indications makes it a logical procurement choice for screening collections . While the core itself may lack potent activity, its derivatives have a well-established track record in these therapeutic areas, making it a high-value entry point for hit discovery and lead generation efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-2H-1,4-benzothiazin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.